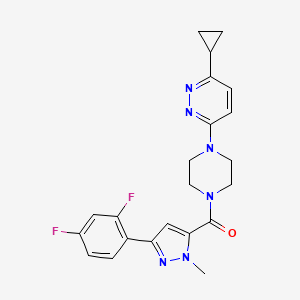
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N6O and its molecular weight is 424.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Pharmacophore Modeling
Research on related compounds, such as cannabinoid receptor antagonists, has provided insights into molecular interactions and the development of pharmacophore models. These studies employ techniques like AM1 molecular orbital method for conformational analysis and Comparative Molecular Field Analysis (CoMFA) for 3D-quantitative structure-activity relationship (QSAR) modeling. Such research aids in understanding the steric and electrostatic requirements for binding to specific receptors, suggesting applications in drug design and receptor-specific activity modulation (Shim et al., 2002).
Anticancer and Antituberculosis Potential
Compounds with similar structural features have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies have led to the identification of derivatives that show significant in vitro activity against cancer cell lines and tuberculosis bacteria, highlighting the potential of these compounds in the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Antimicrobial and Antifungal Activities
The exploration of novel pyrazole carboxamide derivatives, including those with piperazine moieties, has shown promising results in antimicrobial and antifungal screenings. These compounds have been synthesized and characterized, with their structures confirmed by various spectroscopic methods. The antimicrobial and antifungal activities of these derivatives suggest their potential application in combating pathogenic bacteria and fungi, contributing to the field of infectious disease treatment (Sanjeeva et al., 2022).
Antipsychotic and Neuroleptic Potential
Studies on conformationally constrained butyrophenones, which share structural similarities with the compound , have revealed their affinity for various dopamine and serotonin receptors. These findings suggest potential applications in the development of antipsychotic and neuroleptic drugs, offering insights into the design of new therapeutic agents for psychiatric disorders (Raviña et al., 2000).
Genotoxicity and Metabolic Activation
Investigations into the genotoxicity of related compounds have shed light on the role of metabolic activation in their bioactivity. Such studies provide valuable information on the safety profile of these compounds, contributing to the understanding of their mechanisms of action and the potential for adverse effects. This research is crucial for the development of safer and more effective pharmacological agents (Kalgutkar et al., 2007).
特性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSLNWPYXGULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)

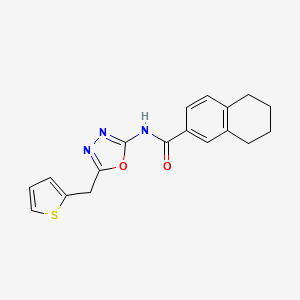


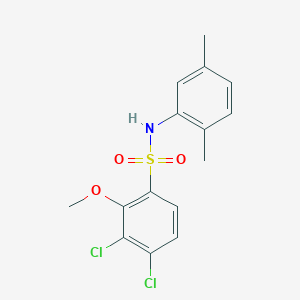

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)
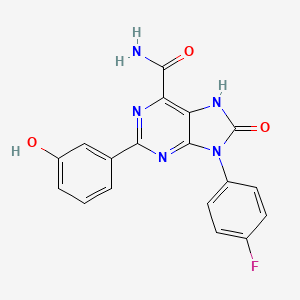
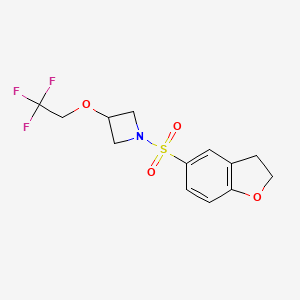
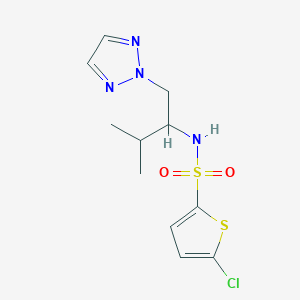
![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)